molecular formula C18H18FN3O2S2 B2675093 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide CAS No. 1252912-35-8

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2675093
CAS No.: 1252912-35-8
M. Wt: 391.48
InChI Key: CAQBDQAXWCITAN-UHFFFAOYSA-N
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Description

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic small molecule belonging to the thieno[3,2-d]pyrimidinone class, characterized by a fused heterocyclic core structure that integrates both thiophene and pyrimidine rings . This scaffold is recognized in medicinal chemistry for its potential to interact with diverse biological targets. The compound features a 3-butyl substituent at the pyrimidinone ring, which is known to influence the molecule's lipophilicity and membrane permeability, and a sulfanyl-acetamide linker connected to a 4-fluorophenyl group . The fluorine atom on the phenyl ring can enhance metabolic stability and influence binding interactions through its electronic effects . This compound is designed exclusively for research applications and is not intended for human or veterinary use. Its primary value lies in early-stage drug discovery, particularly in the development and structure-activity relationship (SAR) study of enzyme inhibitors. Compounds based on the 2-(4-oxothieno[3,2-d]pyrimidin-2-ylsulfanyl)acetamide framework have been identified as novel, non-peptidic inhibitors of cysteine proteases . Specifically, closely related analogs have demonstrated potent inhibitory activity against falcipain-2 (FP-2), a principal hemoglobinase of the Plasmodium falciparum malaria parasite, with IC50 values in the low micromolar range (1.46-11.38 µM) . This suggests its scaffold has significant potential in the discovery of new anti-malarial agents. Furthermore, thienopyrimidine derivatives are extensively investigated for a wide spectrum of therapeutic areas, including use as anti-inflammatory agents and in oncology research, where some function as Wnt pathway inhibitors . The proposed mechanism of action for this chemical class involves reversible, non-covalent binding to the active sites of target enzymes, such as proteases . The thieno[3,2-d]pyrimidine core acts as a key pharmacophore that facilitates interaction with enzymatic pockets, while the fluorophenylacetamide moiety contributes to binding affinity and selectivity . Researchers can utilize this compound as a critical building block or a reference standard in hit-to-lead optimization campaigns, leveraging its modular structure to explore variations at the N-3 alkyl chain and the acetamide aryl group to refine potency and pharmacological properties .

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2S2/c1-2-3-9-22-17(24)16-14(8-10-25-16)21-18(22)26-11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQBDQAXWCITAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of Butyl Group: The butyl group is introduced via alkylation reactions, where a suitable butylating agent is used in the presence of a base.

    Attachment of Sulfanyl Group: The sulfanyl group is incorporated through nucleophilic substitution reactions, often using thiol derivatives.

    Formation of Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base.

    Introduction of Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as amines or alkoxides replace the sulfanyl group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with various aryl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, tetrahydrofuran.

    Substitution: Amines, alkoxides, dimethylformamide, dichloromethane.

    Coupling: Palladium catalysts, aryl halides, bases like potassium carbonate, solvents like toluene or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or alkoxy derivatives.

    Coupling: Aryl or alkyl-substituted derivatives.

Scientific Research Applications

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Thieno[3,2-d]pyrimidine Core) Acetamide Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 3-Butyl, 4-oxo N-(4-fluorophenyl) 387.52 Potential kinase inhibition, enhanced metabolic stability due to fluorine
2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide 3-Butyl, 4-oxo N-(4-methylphenyl) 387.52 Reduced polarity vs. fluoro analog; methyl group may increase lipophilicity
2-[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide 3-(4-chlorophenyl), 4-oxo N-(3-methylpyrazol-5-yl) 292.21 Chlorine enhances electronic effects; pyrazole may improve solubility
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide 3-Methyl, 4-oxo, 7-phenyl N-(4-butylphenyl) 463.61 Bulky phenyl and butyl groups may hinder target binding; higher molecular weight
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-(4-methylphenyl), 4-oxo N-(4-trifluoromethoxyphenyl) 632.75 Trifluoromethoxy group increases metabolic resistance and hydrophobicity
IWP-3 (2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide) 3-(4-fluorophenyl), 4-oxo N-(6-methylbenzothiazol-2-yl) 687.56 Benzothiazole moiety enhances kinase selectivity (e.g., Wnt pathway inhibition)

Key Findings

Substituent Effects on Bioactivity :

  • The 4-fluorophenyl group in the target compound improves metabolic stability compared to methyl or chlorophenyl analogs, as fluorine reduces oxidative degradation .
  • Compounds with pyrazole () or benzothiazole () acetamide substituents exhibit divergent biological activities. For instance, IWP-3 shows Wnt pathway inhibition due to benzothiazole’s planar aromatic structure .

The 6,7-dihydro modification () introduces partial saturation, which may enhance conformational flexibility for target engagement .

Electronic and Solubility Properties: Chlorine () and trifluoromethoxy () substituents enhance electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme binding pockets .

Biological Activity Trends: Thieno[3,2-d]pyrimidines with sulfanyl acetamide linkages are prevalent in antiviral () and kinase inhibitor () research. For example, compounds in showed anti-HIV activity via reverse transcriptase inhibition .

Biological Activity

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic compound belonging to the thienopyrimidine class. Its unique structural features, including a thieno[3,2-d]pyrimidine core and an acetamide moiety, suggest potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

  • Molecular Formula: C21H25N3O2S2
  • Molecular Weight: 415.6 g/mol
  • IUPAC Name: 2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide
  • Canonical SMILES: CCCC(N1C(=O)C2=C(C=CS2)N=C1SCC(=O)N(CC)C3=CC=CC(=C3)C)

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anti-inflammatory and anticancer agent. The following sections detail its effects on various biological systems.

Anti-inflammatory Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundCOX Inhibition IC50 (µM)Reference
2-{3-butyl...0.04 ± 0.09
Celecoxib0.04 ± 0.01
Diclofenac6.74

These findings suggest that this compound could potentially serve as a lead for developing new anti-inflammatory drugs.

Anticancer Activity

The anticancer properties of thienopyrimidine derivatives have also been investigated. In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example:

Cell LineCompoundIC50 (µM)Effect
A5492-{3-butyl...49.85Induces apoptosis
NCI-H4601-(3-(4-chlorophenoxy)...0.95Autophagy without apoptosis

These results indicate that the compound has significant potential in cancer therapy by targeting specific pathways involved in cell proliferation and survival .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits COX enzymes, which play a pivotal role in the synthesis of pro-inflammatory mediators.
  • Cell Cycle Arrest : By interfering with specific kinases involved in cell cycle regulation, the compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

Several studies have provided insights into the therapeutic potential of thienopyrimidine derivatives:

  • Study on COX Inhibition : A study demonstrated that derivatives similar to our compound showed comparable or superior inhibition of COX enzymes compared to established drugs like celecoxib and diclofenac .
  • Antitumor Activity Assessment : Another research effort assessed various thienopyrimidine derivatives against multiple cancer cell lines and reported promising IC50 values indicating effective cytotoxicity .

Q & A

Q. What are the recommended synthetic routes for preparing 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound's thieno[3,2-d]pyrimidinone core can be synthesized via cyclocondensation of substituted thioureas with α,β-unsaturated ketones, followed by sulfanyl-acetamide coupling . To optimize yields, employ a statistical design of experiments (DoE) to evaluate critical variables (e.g., temperature, solvent polarity, and catalyst loading). For example, a central composite design (CCD) can identify nonlinear interactions between parameters, reducing trial-and-error approaches . Evidence from similar pyrimidine derivatives suggests that polar aprotic solvents (e.g., DMF) and mild bases (e.g., K2_2CO3_3) enhance coupling efficiency .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use X-ray crystallography to confirm the molecular geometry, particularly the orientation of the sulfanyl group and fluorophenyl moiety. For example, crystal structures of analogous thieno-pyrimidinones reveal planar configurations stabilized by intramolecular hydrogen bonds (N–H···O) . Complement this with NMR spectroscopy : the 1H^1H-NMR should show a singlet for the acetamide methylene group (~δ 4.2 ppm) and distinct aromatic splitting patterns for the 4-fluorophenyl group . High-resolution mass spectrometry (HRMS) can verify the molecular ion ([M+H]+^+) with <2 ppm error.

Q. What spectroscopic techniques are most effective for purity assessment?

  • Methodological Answer : Combine HPLC-UV (reverse-phase C18 column, acetonitrile/water gradient) with LC-MS to detect impurities. For quantification, use a diode-array detector (DAD) to monitor absorbance at λ~270 nm, characteristic of the thieno-pyrimidinone chromophore . Differential scanning calorimetry (DSC) can further assess crystallinity, as sharp melting endotherms (>200°C) indicate high purity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify pharmacophoric regions. For instance, the 4-fluorophenyl group may act as a hydrophobic anchor, while the sulfanyl-acetamide moiety could engage in hydrogen bonding . Pair this with molecular docking against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD_D) .

Q. What strategies resolve contradictions in bioassay data across different studies?

  • Methodological Answer : Conduct orthogonal assays to isolate confounding variables. For example, if cytotoxicity conflicts arise (e.g., IC50_{50} variability in cancer cell lines), use flow cytometry to differentiate apoptosis vs. necrosis and confirm target engagement via Western blotting (e.g., caspase-3 activation) . Additionally, validate solubility and stability in assay buffers using dynamic light scattering (DLS) to rule out aggregation artifacts .

Q. How can the compound’s metabolic stability be evaluated preclinically?

  • Methodological Answer : Use hepatic microsomal assays (human/rodent) to measure intrinsic clearance (CLint_{int}). Monitor metabolite formation via LC-MS/MS , focusing on oxidative pathways (e.g., sulfoxidation of the thioether group). For in vivo correlation, administer the compound to rodents and collect plasma for pharmacokinetic (PK) profiling (AUC, t1/2_{1/2}) . Structural modifications, such as replacing the butyl group with a cyclopropyl moiety, may enhance metabolic resistance .

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